molecular formula C25H24N2O4 B11636285 3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B11636285
M. Wt: 416.5 g/mol
InChI Key: ZAGOTOAMBSWXGK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide: is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-amino-5-(propan-2-yl)-1,3-benzoxazole under controlled conditions to yield the desired benzamide compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel benzamide derivatives with potential pharmaceutical applications .

Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and benzoxazole moiety play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    3,4-dimethoxyphenethylamine: Structurally similar due to the presence of methoxy groups.

    3,4,5-trimethoxyphenylethylamine (mescaline): Shares the methoxy substitution pattern but differs in the overall structure.

    2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar benzamide structure with different substituents.

Uniqueness: The presence of the benzoxazole moiety and the specific substitution pattern in 3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide distinguishes it from other similar compounds

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H24N2O4/c1-15(2)17-7-11-21-20(13-17)27-25(31-21)16-5-9-19(10-6-16)26-24(28)18-8-12-22(29-3)23(14-18)30-4/h5-15H,1-4H3,(H,26,28)

InChI Key

ZAGOTOAMBSWXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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